One method of synthesizing a loxoprofen sodium open loop impurity involves a multi-step process. First, a substitution reaction occurs between a compound with the formula I and hexamethylenetetramine in an organic solvent A. This is followed by mineral acid hydrolysis, yielding the compound represented by formula II. [] Formula II then undergoes a condensation reaction with a compound represented by formula III in an organic solvent B, resulting in the formation of the compound with formula IV. [] Finally, an oxidation reaction of compound IV in the presence of an oxidant and an inorganic base yields the loxoprofen sodium impurity (formula V). []
The metabolic transformation of loxoprofen sodium dihydrate primarily targets the cyclopentanone moiety. [, ] Reduction of this moiety predominantly yields the trans-OH metabolite (the active principle) along with a smaller amount of the cis-OH metabolite. [, ] Further hydroxylation of the monohydroxy metabolites in rats produces diol metabolites (M-4, M-5, and M-6), which are excreted in urine. [, ]
Loxoprofen sodium dihydrate, similar to other NSAIDs, exerts its analgesic and anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes. [] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation. [] The trans-alcohol metabolite of loxoprofen sodium dihydrate exhibits potent inhibitory activity against prostaglandin synthetase. []
Loxoprofen sodium dihydrate exists as a white crystalline powder. [, , ] The volume-average particle size of fine powder loxoprofen sodium dihydrate for pharmaceutical preparations typically falls within the range of 20–120 μm when measured using laser diffraction particle size analysis. [, ] This fine powder form enhances its suitability for various pharmaceutical formulations. [, ]
Loxoprofen sodium dihydrate finds extensive applications in various scientific research areas, particularly in the development of novel drug delivery systems. [, , , ] Researchers have investigated its incorporation into different formulations, including fast-disintegrating tablets, [] transdermal patches, [, ] and gastroretentive drug delivery systems. [] These formulations aim to enhance patient compliance, prolong drug release, and improve therapeutic outcomes. [, , , ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7